Sulfaethoxypyridazine-d5
Description
Significance of Stable Isotopes in Mechanistic and Analytical Chemistry
The application of stable isotopes has become an indispensable tool in both mechanistic and analytical chemistry. In mechanistic studies, the substitution of an atom with its heavier stable isotope can lead to a phenomenon known as the kinetic isotope effect (KIE). symeres.comacs.org The KIE is a change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. acs.orgresearchgate.net By measuring the KIE, chemists can gain insights into the reaction's transition state and elucidate complex reaction mechanisms. symeres.comrsc.org For instance, if the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction, a significant KIE will be observed. acs.org
In analytical chemistry, SIL compounds are frequently used as internal standards for quantitative analysis, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. tocris.comsymeres.comnih.gov By adding a known amount of a SIL version of the analyte to a sample, scientists can accurately quantify the concentration of the target compound, correcting for variations in sample preparation and instrument response. tocris.com This technique is crucial for a variety of fields, including proteomics, metabolomics, environmental analysis, and pharmaceutical research. moravek.comsymeres.com
Rationale for Deuterium (B1214612) Incorporation in Complex Organic Molecules: Focus on Sulfaethoxypyridazine-d5
Deuterium (²H), a stable isotope of hydrogen, is particularly useful for isotopic labeling because it is twice as heavy as protium (B1232500) (¹H), the most common isotope of hydrogen. clearsynth.comnih.gov This significant mass difference can lead to a pronounced KIE, making deuterium labeling a powerful tool for studying reaction mechanisms and the metabolic pathways of drugs. symeres.comacs.orgclearsynth.com The incorporation of deuterium into a drug molecule can slow down its metabolism at specific sites, a strategy that can be used to enhance the drug's pharmacokinetic properties. nih.govresearchgate.net
Sulfaethoxypyridazine is a sulfonamide antibacterial agent. cymitquimica.commedchemexpress.com Its deuterated analogue, this compound, is a labeled version of the compound where five hydrogen atoms have been replaced by deuterium. The specific placement of these deuterium atoms allows researchers to probe the molecule's behavior. In the context of this compound, the deuterium atoms are typically located on the benzene (B151609) ring and/or the ethoxy group.
The rationale for this specific deuteration pattern is multi-faceted. Firstly, it serves to create a distinct mass shift in mass spectrometry analysis, allowing for its use as an internal standard in quantitative studies of the parent compound, Sulfaethoxypyridazine. cymitquimica.com Secondly, the C-D bond is stronger than the C-H bond, which can slow down metabolic processes that involve the cleavage of these bonds. acs.org By observing how deuteration at these specific positions affects the metabolism of Sulfaethoxypyridazine, researchers can identify the primary sites of metabolic attack and gain a deeper understanding of its biotransformation. acs.org
Overview of Research Paradigms Utilizing Deuterated Analogues
The use of deuterated analogues has become a cornerstone of modern chemical and biomedical research, with applications spanning from fundamental mechanistic studies to drug discovery and development.
Key Research Applications of Deuterated Analogues:
| Research Area | Application of Deuterated Analogues |
| Mechanistic Studies | Elucidating reaction pathways and transition states through the kinetic isotope effect. symeres.comrsc.org |
| Metabolism Studies | Tracing the metabolic fate of drugs and other xenobiotics to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. symeres.comnih.govclearsynth.comacs.org |
| Quantitative Analysis | Serving as internal standards in mass spectrometry and NMR for accurate quantification of target analytes. tocris.com |
| Drug Discovery | Improving the metabolic stability and pharmacokinetic profiles of drug candidates, potentially leading to enhanced efficacy and safety. clearsynth.comnih.govresearchgate.net |
| Environmental Science | Tracing the movement and degradation of pollutants in the environment. rsc.orgscbt.com |
Detailed research findings have shown that the strategic incorporation of deuterium can significantly alter a molecule's properties. For example, in drug development, this "deuterium switch" can lead to a more favorable pharmacokinetic profile, potentially reducing dosing frequency and improving patient compliance. nih.govresearchgate.net The first FDA-approved deuterated drug, deutetrabenazine, is a prime example of this approach, where deuteration of the methoxy (B1213986) groups slows down metabolism, leading to a better-tolerated treatment for chorea associated with Huntington's disease. acs.orgnih.govresearchgate.net
In environmental studies, the use of deuterated compounds allows scientists to track the fate of contaminants and understand their degradation pathways in complex matrices like soil and water. scbt.comresearchgate.net By analyzing the isotopic ratios, researchers can differentiate between biotic and abiotic degradation processes.
The synthesis of deuterated compounds like this compound can be achieved through various methods, including the use of deuterated starting materials or through hydrogen-deuterium exchange reactions. symeres.comrsc.org Photochemical methods are also emerging as a milder and more sustainable approach for deuterium labeling of complex organic molecules. rsc.orgrsc.org
Properties
Molecular Formula |
C₁₂H₉D₅N₄O₃S |
|---|---|
Molecular Weight |
299.36 |
Synonyms |
Sulfanilamido-6-ethoxy-3-pyridazine-d5; N1-(6-Ethoxy-3-pyridazinyl)sulfanilamide-d5; Cysul-d5; 4-amino-N-(6-ethoxy-3-pyridazinyl)benzenesulfonamide-d5 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Sulfaethoxypyridazine Analogues
Strategies for Site-Specific Deuterium (B1214612) Incorporation
The molecular structure of Sulfaethoxypyridazine-d5, formally named 4-amino-N-[6-(1,1,2,2,2-pentadeuterioethoxy)pyridazin-3-yl]benzenesulfonamide, indicates that the five deuterium atoms are specifically located on the ethoxy group. lgcstandards.com This necessitates synthetic strategies that allow for precise and high-level incorporation of deuterium at this particular site. General approaches to achieve such site-specific deuteration can be broadly categorized into direct chemical deuteration and catalytic hydrogen-deuterium exchange reactions.
Chemical Deuteration Approaches
Chemical deuteration for a molecule like this compound would most effectively be achieved through the use of a deuterated building block in the synthetic pathway. This "bottom-up" approach ensures that the deuterium atoms are incorporated at the desired positions from the outset. A plausible and efficient strategy involves the synthesis of a key intermediate, 3-chloro-6-(ethoxy-d5)pyridazine, which is then coupled with 4-aminobenzenesulfonamide.
The synthesis of this deuterated intermediate would typically start from a commercially available, heavily deuterated starting material, such as ethanol-d6 (B42895). The reaction sequence would involve the preparation of sodium ethoxide-d5 by reacting ethanol-d6 with a strong base like sodium hydride. This deuterated alkoxide is then reacted with 3,6-dichloropyridazine (B152260) in a nucleophilic aromatic substitution reaction to yield 3-chloro-6-(ethoxy-d5)pyridazine. The final step is the condensation of this deuterated intermediate with 4-aminobenzenesulfonamide to afford the target molecule, this compound. This method provides excellent control over the location and number of incorporated deuterium atoms.
Catalytic Hydrogen-Deuterium Exchange Reactions
While direct synthesis with deuterated precursors is often the most straightforward approach for this compound, catalytic hydrogen-deuterium (H-D) exchange reactions represent an alternative strategy for introducing deuterium into organic molecules. nih.gov These reactions involve the exchange of hydrogen atoms for deuterium atoms from a deuterium source, such as deuterium gas (D2) or heavy water (D2O), in the presence of a metal catalyst. nih.gov
For Sulfaethoxypyridazine, a late-stage H-D exchange would be challenging to achieve with the required site-selectivity for the ethoxy group without affecting other positions on the aromatic rings. However, H-D exchange could theoretically be applied to a precursor molecule. For instance, a precursor containing a functional group that activates the adjacent ethyl group for exchange could be employed. After the exchange reaction, this functional group would be converted to the desired ethoxy group. The efficiency and selectivity of such an exchange would be highly dependent on the choice of catalyst and reaction conditions.
Precursor Design and Synthesis for Deuteration
The cornerstone of a successful synthesis of this compound lies in the meticulous design and preparation of the deuterated precursor. As outlined in the chemical deuteration approach, the key precursor is 3-chloro-6-(ethoxy-d5)pyridazine.
The synthesis of this precursor would proceed as follows:
Preparation of Sodium Ethoxide-d5: Ethanol-d6 (C2D5OD) is reacted with a strong base, typically sodium metal or sodium hydride, in an anhydrous aprotic solvent. This reaction quantitatively generates sodium ethoxide-d5 (NaOCD2CD3).
Nucleophilic Aromatic Substitution: 3,6-Dichloropyridazine is treated with the freshly prepared sodium ethoxide-d5. The reaction is typically carried out in an inert solvent at elevated temperatures to facilitate the substitution of one of the chlorine atoms with the deuterated ethoxy group.
The non-deuterated counterpart, 4-aminobenzenesulfonamide, is a readily available commercial reagent. The final step involves the coupling of these two precursors, a standard reaction in the synthesis of sulfonamide drugs.
Optimization of Deuteration Efficiency and Isotopic Enrichment
Achieving a high degree of deuteration is paramount for the utility of the labeled compound. The isotopic enrichment of this compound is directly dependent on the isotopic purity of the deuterated precursor, ethanol-d6. It is therefore crucial to use a starting material with the highest possible isotopic enrichment.
During the synthesis of the 3-chloro-6-(ethoxy-d5)pyridazine intermediate, reaction conditions must be carefully controlled to prevent any H-D scrambling. This includes the use of anhydrous solvents and reagents to minimize the presence of protic sources that could lead to a decrease in isotopic purity.
The following table summarizes key parameters that can be optimized to maximize deuteration efficiency:
| Parameter | Objective | Typical Conditions |
| Deuterated Reagent Purity | Maximize the isotopic content of the final product. | Use ethanol-d6 with >99% isotopic purity. |
| Reaction Solvent | Prevent H-D exchange with the solvent. | Use anhydrous aprotic solvents (e.g., THF, Dioxane). |
| Reaction Temperature | Ensure complete reaction without side reactions. | Varies depending on the specific reaction step. |
| Reaction Time | Drive the reaction to completion. | Monitored by techniques like TLC or LC-MS. |
Advanced Purification Techniques for Deuterated this compound
The purification of the final deuterated compound is a critical step to ensure that it is free from any chemical and isotopic impurities. Standard purification techniques in organic synthesis are employed, often with a higher degree of rigor.
Initially, crude this compound can be purified by recrystallization or column chromatography. For achieving the high purity required for pharmaceutical applications, High-Performance Liquid Chromatography (HPLC) is often the method of choice. Preparative HPLC can effectively separate the desired deuterated product from any remaining starting materials, non-deuterated or partially deuterated analogues, and other reaction byproducts. The choice of the stationary phase, mobile phase composition, and gradient profile are optimized to achieve the best possible separation.
Post-Synthetic Isotopic Purity Verification Methodologies
Following purification, the isotopic purity and the precise location of the deuterium atoms in this compound must be unequivocally confirmed. A combination of spectroscopic techniques is typically used for this purpose.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining the isotopic enrichment. nih.gov By comparing the mass spectrum of the deuterated compound with its non-deuterated standard, the degree of deuterium incorporation can be accurately calculated from the relative intensities of the isotopic peaks. The molecular ion peak for this compound is expected to be 5 mass units higher than that of the unlabeled compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and confirms the site of deuteration.
¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons of the ethoxy group will be absent or significantly diminished, confirming the location of the deuterium atoms.
²H NMR: A ²H NMR spectrum will show signals corresponding to the deuterium atoms on the ethoxy group, providing further confirmation of their location.
¹³C NMR: The ¹³C NMR spectrum can also be informative, as the carbon atoms attached to deuterium will exhibit characteristic splitting patterns (due to C-D coupling) and may show a slight upfield shift compared to the non-deuterated analogue.
The following table outlines the key analytical methods for purity verification:
| Analytical Technique | Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and calculation of isotopic enrichment. |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Confirmation of the absence of protons at the deuterated positions. |
| ²H Nuclear Magnetic Resonance (²H NMR) | Direct detection and confirmation of the location of deuterium atoms. |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Confirmation of the carbon skeleton and observation of C-D coupling. |
| High-Performance Liquid Chromatography (HPLC) | Determination of chemical purity. |
By employing these synthetic and analytical methodologies, this compound can be prepared with high chemical and isotopic purity, making it a suitable standard for a variety of applications in pharmaceutical research.
Analytical Characterization and Quality Control of Sulfaethoxypyridazine D5
Spectroscopic Confirmation of Deuterium (B1214612) Labeling
Spectroscopic techniques are fundamental to verifying the successful incorporation of deuterium atoms at specific positions within the molecule and ensuring high isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for unambiguously determining the position of isotopic labels. By comparing the ¹H NMR spectrum of Sulfaethoxypyridazine-d5 with that of its non-deuterated analog, the precise locations of deuterium incorporation can be confirmed.
In the case of this compound, the five deuterium atoms are incorporated into the ethoxy group (-O-CH₂-CH₃). Consequently, the proton signals corresponding to the ethoxy group, which would typically appear as a quartet and a triplet in the ¹H NMR spectrum of Sulfaethoxypyridazine, are expected to be absent or significantly diminished in the spectrum of the deuterated compound. The absence of these signals is a primary confirmation of successful deuteration at the intended positions.
Furthermore, ²H (Deuterium) NMR spectroscopy can be employed to directly observe the deuterium nuclei. A ²H NMR spectrum would show signals corresponding to the chemical environments of the deuterium atoms, providing further evidence of their incorporation and position. The purity of the deuterated compound can be assessed by the absence of significant proton signals in the regions where deuterium substitution is expected.
Table 1: Representative ¹H NMR Chemical Shifts for Sulfaethoxypyridazine Scaffold
| Functional Group | Typical Chemical Shift (δ, ppm) | Expected Observation for this compound |
| Aromatic Protons (Benzenesulfonamide ring) | 7.0 - 8.0 | Present |
| Amine Protons (-NH₂) | 5.5 - 6.5 | Present |
| Pyridazine (B1198779) Ring Protons | 6.5 - 7.5 | Present |
| Ethoxy Protons (-O-CH₂ -CH₃) | ~4.5 (quartet) | Absent or greatly reduced |
| Ethoxy Protons (-O-CH₂-CH₃ ) | ~1.4 (triplet) | Absent or greatly reduced |
Mass Spectrometry (MS) for Isotopic Abundance and Molecular Weight Confirmation
Mass Spectrometry (MS) is essential for confirming the molecular weight of this compound and determining its isotopic abundance. The introduction of five deuterium atoms in place of five hydrogen atoms results in a predictable increase in the molecular mass.
The molecular weight of unlabeled Sulfaethoxypyridazine (C₁₂H₁₄N₄O₃S) is approximately 294.33 g/mol . sigmaaldrich.com The deuterated analogue, this compound (C₁₂H₉D₅N₄O₃S), should exhibit a molecular ion peak in the mass spectrum that is 5 mass units higher (approximately 299.36 g/mol ). High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, providing strong evidence for the correct isotopic composition.
Tandem mass spectrometry (MS/MS) can further verify the location of the deuterium labels. nih.gov Fragmentation of the molecular ion produces smaller, characteristic product ions. For this compound, fragments containing the deuterated ethyl group will show a corresponding mass shift compared to the fragments of the unlabeled compound. wikipedia.org For example, a key fragmentation of sulfonamides involves the cleavage of the S-N bond. nih.gov The masses of the resulting fragment ions can confirm whether the deuterium labels are on the pyridazine or the benzenesulfonamide (B165840) portion of the molecule. The relative intensities of the ion peaks at M+0, M+1, M+2, etc., are used to calculate the isotopic purity and distribution.
Table 2: Expected Mass Spectrometry Data for this compound
| Analyte | Molecular Formula | Expected Molecular Weight (Monoisotopic) | Key Fragment | Expected Fragment m/z (Unlabeled) | Expected Fragment m/z (d5-labeled) |
| Sulfaethoxypyridazine | C₁₂H₁₄N₄O₃S | 294.08 | [C₆H₈N₃O₂S]⁺ | 186 | 186 |
| This compound | C₁₂H₉D₅N₄O₃S | 299.11 | [C₆H₃D₅N₂O]⁺ | 137 | 142 |
Chromatographic Methods for Purity Assessment
Chromatographic techniques are the cornerstone for assessing the chemical purity of this compound, separating it from the unlabeled form, synthetic precursors, and any degradation products.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for determining the purity of sulfonamides. researchgate.netmdpi.com These techniques offer high resolution and sensitivity for separating closely related compounds.
A typical purity assessment involves a reversed-phase HPLC method, often using a C18 column. jfda-online.comgoogle.com A gradient elution with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) is employed to achieve separation. google.comjptcp.com Detection is commonly performed using a UV detector, as the aromatic rings in the molecule absorb UV light, or a mass spectrometer (LC-MS) for greater specificity and sensitivity. jfda-online.com The chemical purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.
Table 3: Typical HPLC Parameters for this compound Purity Analysis
| Parameter | Typical Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm or MS |
| Column Temperature | 30 °C |
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of sulfonamides like this compound by Gas Chromatography (GC) is generally not feasible due to their low volatility and thermal instability. researchgate.net To make them amenable to GC analysis, a chemical derivatization step is required to convert the polar functional groups (amine and sulfonamide) into less polar, more volatile derivatives. jfda-online.comphenomenex.blog
Common derivatization reactions include silylation or acylation. gcms.cz Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the active hydrogens on the amine and sulfonamide groups to replace them with non-polar trimethylsilyl (B98337) (TMS) groups. phenomenex.blog Alkylation is another approach. After derivatization, the resulting volatile compound can be separated by GC and detected, often by a flame ionization detector (FID) or a mass spectrometer (GC-MS). While effective, this method is more complex than HPLC due to the additional sample preparation step and is less commonly used for routine purity assessment of this compound class. researchgate.net
Reference Material Characterization and Certification
For this compound to be used reliably as an internal standard in regulated bioanalysis, it must be well-characterized, often as a Certified Reference Material (CRM). sigmaaldrich.com The characterization and certification process involves a comprehensive assessment of the material's properties.
A Certificate of Analysis (CoA) is provided by the supplier (e.g., LGC Standards) and documents the results of the quality control testing. lgcstandards.comlgcstandards.com This document typically includes:
Identity Confirmation: Confirmed by techniques like NMR and MS, as detailed above.
Purity Assessment: The chemical purity is determined by a validated chromatographic method, usually HPLC-UV or LC-MS. sigmaaldrich.com
Isotopic Enrichment: The percentage of the deuterated species (d5) versus other isotopologues (d0 to d4) is quantified using mass spectrometry. The position of the label is confirmed by NMR.
The rigorous characterization ensures that the reference material is of high quality and suitable for its intended use, which is crucial for achieving accurate and reproducible results in quantitative analytical methods. sigmaaldrich.com
Purity Determination of Reference Standards
The purity of a reference standard like this compound is a critical parameter that directly influences the accuracy of analytical measurements. A mass balance approach is a common and comprehensive method for determining the purity of a reference material. This method involves identifying and quantifying all significant impurities and subtracting their total mass fraction from 100%.
The purity is typically assigned based on the following equation:
Purity (mass fraction %) = (100 - % Organic Impurities - % Water Content - % Residual Solvents - % Non-volatile Residue) x (% Isotopic Purity / 100)
Key Methodologies for Impurity Profiling:
Organic Impurities: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the primary technique used to separate and quantify structurally related impurities, starting materials, or degradation products.
Water Content: Karl Fischer titration is the standard method for the precise determination of water content in the material.
Residual Solvents: Gas Chromatography (GC) with a flame ionization detector (FID) or MS is employed to detect and quantify any remaining solvents from the synthesis and purification processes.
Non-volatile Residue/Inorganic Impurities: This is determined by thermogravimetric analysis (TGA) or by measuring the residue on ignition (sulfated ash).
Isotopic Purity: The percentage of the deuterated compound versus its non-deuterated counterpart is determined using Mass Spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy.
Illustrative Data for a Deuterated Reference Standard:
The following table represents a hypothetical purity assessment for a batch of this compound, illustrating the data that would be generated during a comprehensive analysis.
| Parameter | Method | Result |
| Chromatographic Purity | HPLC-UV | 99.8% |
| Water Content | Karl Fischer Titration | 0.10% |
| Residual Solvents | Headspace GC-MS | 0.05% |
| Residue on Ignition | USP <281> | 0.02% |
| Isotopic Purity | LC-MS | 99.5% (d5) |
| Calculated Purity | Mass Balance | 99.1% |
Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Stability Assessment of Deuterated Compounds as Reference Materials
Stability studies are essential to determine the shelf-life and appropriate storage conditions for a reference material, ensuring that its purity and integrity are maintained over time. These studies expose the compound to various environmental conditions, such as temperature, humidity, and light.
Types of Stability Studies:
Long-Term Stability: The reference material is stored under recommended conditions (e.g., 2-8°C) and tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) to monitor for any degradation.
Accelerated Stability: The material is stored under stressed conditions (e.g., 40°C with 75% relative humidity) for a shorter period (e.g., up to 6 months). paho.org These studies are designed to increase the rate of chemical degradation and physical changes, helping to predict the long-term stability profile. paho.org
Forced Degradation: The compound is intentionally exposed to harsh conditions (e.g., acid, base, oxidation, heat, photolysis) to identify potential degradation pathways and to ensure that the analytical methods used are stability-indicating.
The stability of the compound is monitored by assessing its purity and checking for the appearance of degradation products.
Example Stability Study Schedule and Parameters:
| Condition | Time Points (Months) | Tests to be Performed |
| Long-Term (5°C ± 3°C) | 0, 6, 12, 24, 36 | Purity by HPLC, Water Content, Appearance |
| Accelerated (25°C ± 2°C / 60% ± 5% RH) | 0, 3, 6 | Purity by HPLC, Water Content, Appearance |
| Accelerated (40°C ± 2°C / 75% ± 5% RH) | 0, 3, 6 | Purity by HPLC, Water Content, Appearance |
Note: This table represents a typical stability study design and not specific data for this compound.
Metrological Traceability in Quantitative Analytical Measurements
Metrological traceability is the property of a measurement result whereby the result can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty. lgcstandards.com For a reference material like this compound, this ensures that measurements made with it are accurate, reliable, and comparable across different laboratories and over time. pharmaffiliates.com
The traceability chain is established by:
Characterization: The reference material is thoroughly characterized using validated analytical methods, as described in the purity determination section.
Calibration: The instruments used for characterization (e.g., analytical balances, chromatographs) are calibrated using primary standards (e.g., certified weights from a National Metrology Institute).
Uncertainty Budget: An uncertainty budget is calculated, which accounts for all potential sources of error in the characterization process, including the purity assessment and the stability of the material.
Certification: A certificate of analysis is issued that states the certified property value (e.g., purity), its associated expanded uncertainty, and a statement of metrological traceability. iosrphr.org
By using a well-characterized, deuterated internal standard like this compound, analytical laboratories can establish a traceability chain for their own measurements of the parent compound, Sulfaethoxypyridazine, ensuring the accuracy and comparability of their results. pharmaffiliates.com
Application of Sulfaethoxypyridazine D5 in Advanced Bioanalytical Method Development
Principles and Advantages of Stable Isotope Labeled Internal Standards (SIL-IS) in Quantitative Analysis
Stable isotope-labeled internal standards are compounds in which one or more atoms have been replaced with their stable, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). acanthusresearch.com The defining principle of using a SIL-IS, like Sulfaethoxypyridazine-d5, is that it is chemically identical to the analyte of interest (the non-labeled compound) but has a different mass. amazonaws.com This mass difference allows it to be distinguished by a mass spectrometer, while its identical chemical and physical properties ensure it behaves similarly during sample preparation and analysis. scispace.com
The primary advantages of using SIL-IS in quantitative analysis, particularly with LC-MS/MS, are numerous:
Compensation for Sample Preparation Variability: A SIL-IS is added to a sample at a known concentration at the very beginning of the analytical process. uni-muenchen.de It experiences the same potential losses as the analyte during all subsequent steps, including extraction, evaporation, and reconstitution. By measuring the ratio of the analyte to the SIL-IS, any variability in sample recovery is effectively normalized. waters.comcrimsonpublishers.com
Correction for Matrix Effects: In LC-MS/MS analysis, co-eluting components from the sample matrix (e.g., plasma, urine, soil) can interfere with the ionization of the target analyte, causing either ion suppression or enhancement. waters.com This "matrix effect" is a significant source of imprecision. waters.com Because the SIL-IS has virtually identical physicochemical properties and chromatographic retention time to the analyte, it is affected by the matrix in the same way. texilajournal.com This co-elution ensures that the ratio of analyte to internal standard remains constant, even if their absolute signal intensities fluctuate, thereby correcting for matrix-induced errors. crimsonpublishers.comtexilajournal.com
Improved Accuracy and Precision: By mitigating errors from sample processing and matrix effects, SIL-IS significantly improves the accuracy (closeness to the true value) and precision (reproducibility) of quantitative results. crimsonpublishers.com The use of a SIL-IS is considered the gold standard in quantitative LC-MS/MS, providing the highest possible analytical specificity. nih.govnih.govtandfonline.com
Enhanced Method Ruggedness: Methods that incorporate SIL-IS are generally more robust and less susceptible to minor variations in experimental conditions, leading to reliable and reproducible data across different batches and laboratories. waters.com
Development and Validation of LC-MS/MS Methods Utilizing this compound as an Internal Standard
The development of a robust LC-MS/MS method for the quantification of the parent compound, sulfaethoxypyridazine, relies heavily on the use of this compound as an internal standard. The process involves optimizing both the chromatographic separation and the mass spectrometric detection.
Method development begins with the optimization of MS parameters by infusing a standard solution of both sulfaethoxypyridazine and this compound into the mass spectrometer. up.ac.za This allows for the determination of the optimal precursor and product ions for each compound, which are then used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. up.ac.za
Simultaneously, chromatographic conditions are developed to achieve a symmetric peak shape and adequate retention time for sulfaethoxypyridazine, ensuring it is separated from other potentially interfering components in the sample. youtube.com A key goal is to ensure the co-elution of sulfaethoxypyridazine and its deuterated internal standard, this compound, which is essential for effective matrix effect compensation. waters.com
Once the method is developed, it undergoes rigorous validation according to established guidelines to ensure its reliability for its intended purpose. researchgate.net This validation process assesses specificity, linearity, accuracy, precision, and stability. nih.govnih.gov
The matrix effect is a major challenge in LC-MS/MS bioanalysis, where endogenous components can suppress or enhance the analyte signal, leading to inaccurate quantification. waters.com The use of a deuterated internal standard like this compound is the most effective strategy to mitigate this issue. lcms.cz
Because this compound is structurally identical to the analyte, it shares the same ionization efficiency and is subject to the same degree of ion suppression or enhancement from the sample matrix. amazonaws.comtexilajournal.com When the analyte and the internal standard co-elute from the liquid chromatography column and enter the mass spectrometer's ion source simultaneously, any matrix effect impacts both compounds proportionally. waters.com Consequently, the ratio of their peak areas remains unaffected, allowing for accurate quantification despite signal fluctuations. reddit.com
However, it is crucial during method development to verify that the deuterated standard truly co-elutes with the analyte. In some cases, the "deuterium isotope effect" can cause a slight shift in retention time, which may lead to differential matrix effects if the elution occurs during a steep gradient of ion suppression. waters.commyadlm.org Careful chromatographic optimization is therefore necessary to ensure perfect co-elution and guarantee accurate correction. myadlm.orgnih.gov
For quantitative analysis, a calibration curve is constructed to establish the relationship between the concentration of an analyte and the instrument's response. When using a stable isotope-labeled internal standard like this compound, the calibration curve is built by plotting the peak area ratio of the analyte to the internal standard against the analyte's concentration. nih.gov
To construct the curve, a series of calibration standards are prepared at different concentrations of the analyte (sulfaethoxypyridazine) in a blank matrix (e.g., drug-free plasma or water). nih.gov A fixed, known amount of the internal standard, this compound, is added to each standard. acgpubs.org The samples are then processed and analyzed by LC-MS/MS.
The linearity of the method is assessed by how well the data points fit a straight line, typically using a linear regression model. nih.gov A high coefficient of determination (R²) value, generally greater than 0.99, indicates a strong linear relationship. nih.gov This linear relationship demonstrates that the response ratio is directly proportional to the analyte concentration over a defined range. nih.gov
Table 1: Example Calibration Curve Data for Sulfaethoxypyridazine using this compound as Internal Standard
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 5,230 | 101,500 | 0.0515 |
| 5.0 | 25,980 | 102,100 | 0.2545 |
| 20.0 | 104,150 | 101,800 | 1.0231 |
| 50.0 | 256,200 | 100,900 | 2.5391 |
| 100.0 | 510,700 | 101,300 | 5.0415 |
| 200.0 | 1,035,000 | 102,500 | 10.0976 |
Accuracy and precision are fundamental parameters in method validation that define the reliability of an analytical method. ui.ac.id
Accuracy refers to the closeness of the measured value to the true value and is often expressed as a percentage of recovery. ui.ac.id
Precision measures the degree of agreement among repeated measurements of the same sample and is typically expressed as the relative standard deviation (%RSD). ui.ac.id
To evaluate these parameters, Quality Control (QC) samples are prepared at multiple concentration levels (e.g., low, medium, and high) within the calibration range by spiking known amounts of the analyte into the complex matrix of interest (e.g., milk, plasma). nih.govacgpubs.org A fixed amount of this compound is added to each QC sample. These samples are then analyzed in replicate, both within the same day (intra-day precision) and on different days (inter-day precision). nih.gov
The use of this compound is critical for achieving high accuracy and precision in complex matrices, as it corrects for procedural and matrix-related variability that would otherwise compromise the results. uni-muenchen.denih.gov The acceptance criteria for accuracy and precision are typically within ±15% (or ±20% at the lower limit of quantification) of the nominal value. uni-muenchen.de
Table 2: Example Accuracy and Precision Data for a Validated LC-MS/MS Method
| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) | Inter-Day (n=18) |
| Mean Conc. (ng/mL) | Accuracy (%) | ||
| Low QC | 3.0 | 2.95 | 98.3 |
| Mid QC | 80.0 | 81.2 | 101.5 |
| High QC | 160.0 | 157.6 | 98.5 |
Application in Environmental Fate Methodologies and Contaminant Tracing
Sulfonamide antibiotics like sulfaethoxypyridazine can enter the environment through various pathways, becoming contaminants in soil and water systems. Understanding their environmental fate—how they transport, persist, and degrade—is essential for assessing ecological risk. epa.govnih.gov
Quantitative methods employing LC-MS/MS with this compound as an internal standard are indispensable for these environmental fate studies. criver.com These highly sensitive and selective methods allow for the accurate measurement of sulfaethoxypyridazine at trace levels (ng/L or ng/g) in complex environmental matrices such as surface water, groundwater, and soil.
By using this compound, researchers can reliably quantify the parent compound over time in various environmental compartments. This enables the determination of key environmental fate parameters, such as:
Degradation Rates: Measuring the decrease in concentration in soil or water samples over time to calculate degradation half-lives under aerobic or anaerobic conditions.
Mobility and Leaching: Analyzing soil core samples at different depths to understand the potential for the contaminant to leach into groundwater.
Adsorption/Desorption: Quantifying the partitioning of the compound between soil/sediment and water to determine its tendency to bind to particles.
The accuracy afforded by the stable isotope dilution technique is crucial for building reliable environmental fate models and for tracing the movement of contaminants like sulfaethoxypyridazine through ecosystems.
Mechanistic Investigations of Isotope Effects Mediated by Deuteration
Theoretical Framework of Kinetic Isotope Effects (KIE)
The Kinetic Isotope Effect (KIE) is quantified as the ratio of the reaction rate constant for the lighter isotope (kH) to that of the heavier isotope (kD). A kH/kD ratio greater than 1 indicates a "normal" KIE, signifying that the C-H bond is broken more readily than the C-D bond and that this bond cleavage is involved in the rate-determining step of the reaction. creative-bioarray.comfda.gov
Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically substituted atom is broken or formed during the rate-determining step of a reaction. fda.gov For Sulfaethoxypyridazine, primary metabolic pathways often involve oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes, which frequently proceed via hydrogen atom abstraction. nih.govmdpi.com If Sulfaethoxypyridazine-d5 is deuterated at a site of enzymatic hydroxylation (e.g., on the ethyl group or the pyridazine (B1198779) ring), a significant PKIE would be expected, slowing down the rate of that specific metabolic conversion. Typical primary deuterium (B1214612) KIEs result in kH/kD ratios ranging from 2 to 8. fda.gov
Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. creative-bioarray.comfda.gov These effects are generally much smaller than PKIEs, with kH/kD values typically between 1.0 and 1.5. nih.gov SKIEs can arise from changes in hybridization (e.g., sp³ to sp²) at a carbon adjacent to the reaction center or from steric and hyperconjugative effects. hyphadiscovery.com For this compound, deuteration on a carbon adjacent to a site of metabolism could result in a measurable SKIE.
Table 1: Theoretical Kinetic Isotope Effect (KIE) Values for Different Reaction Types This table is illustrative and provides general ranges for KIE values.
| Isotope Effect Type | kH/kD Value Range | Implication |
|---|---|---|
| Primary (PKIE) | 2.0 - 8.0 | Bond to isotope is broken in the rate-determining step. |
| Secondary (SKIE) | 1.0 - 1.5 | Isotope is not at the site of bond cleavage but influences the reaction. |
| Inverse | < 1.0 | C-D bond reacts faster; often due to changes in vibrational frequencies in the transition state. |
Predicting the magnitude of the KIE for a molecule like this compound can be achieved through computational chemistry. Methods such as Density Functional Theory (DFT) are used to model the reactants and the transition state of the metabolic reaction. By calculating the vibrational frequencies of both the deuterated and non-deuterated molecules in their ground and transition states, the zero-point energies (ZPEs) can be determined. The difference in ZPE between the C-H and C-D bonds is the primary origin of the KIE. Computational models can help identify which specific deuteration sites on the Sulfaethoxypyridazine molecule would yield the most significant KIE, thereby guiding synthetic efforts to create more metabolically stable analogues. creative-bioarray.comjumedicine.com
Deuteration Impact on Enzyme-Mediated Biotransformation Pathways
The biotransformation of drugs is a complex process primarily carried out in the liver by a host of enzymes. nih.gov Phase I reactions, which introduce or expose polar functional groups, are often mediated by CYP enzymes. nih.govmdpi.comnih.gov Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. nih.gov The metabolism of sulfonamides like sulfamethoxazole is known to proceed via N-acetylation, hydroxylation of the aromatic ring or heterocyclic moiety, and subsequent glucuronidation or sulfation. mdpi.comyoutube.com It is plausible that Sulfaethoxypyridazine follows similar pathways.
The Cytochrome P450 superfamily is a critical player in the metabolism of approximately 75% of all clinically used drugs. nih.gov Six major isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5) are responsible for about 90% of this activity. The metabolism of sulfonamides can be mediated by these enzymes, often through oxidative pathways. quora.com
Table 2: Major Human CYP450 Enzymes and Their Relevance to Potential Sulfaethoxypyridazine Metabolism This table is speculative and based on general drug metabolism principles.
| CYP450 Isoform | Common Substrates | Potential Role in Sulfaethoxypyridazine Metabolism | Predicted Impact of Deuteration |
|---|---|---|---|
| CYP3A4 | Wide range of drugs, including many antibiotics. nih.gov | Hydroxylation of the aromatic or pyridazine rings. | Slower metabolism if deuteration is at the hydroxylation site. |
| CYP2C9 | Metabolizes various drugs, including other sulfonamides (e.g., sulfamethoxazole). | N-acetylation or oxidation of the aniline moiety. | Reduced rate of formation of specific oxidative metabolites. |
| CYP2D6 | Metabolizes many antidepressants and beta-blockers. nih.gov | Less likely primary enzyme but could contribute to minor metabolic pathways. | Minimal impact unless it is a primary pathway. |
A significant consequence of slowing down a primary metabolic pathway through deuteration is "metabolic switching". nih.gov When one metabolic route is inhibited by a KIE, the drug's biotransformation may be rerouted through alternative, previously minor, metabolic pathways. nih.gov
If, for example, the primary metabolic pathway for Sulfaethoxypyridazine is hydroxylation of the ethyl group, deuterating this position in this compound would slow this process. Consequently, other metabolic pathways, such as direct glucuronidation of the aniline nitrogen or oxidation at a different site, could become more prominent. This switching can have several outcomes:
Improved Safety: If the original primary pathway produced a reactive or toxic metabolite, switching could lead to a safer metabolic profile.
Altered Pharmacokinetics: The new primary pathway may be more or less efficient, leading to unpredictable changes in the drug's half-life. mdpi.com
Formation of New Active Metabolites: The newly favored pathway could produce metabolites with their own pharmacological activity.
Deuterium Exchange Mechanisms in Biological and Analytical Systems
Deuterium exchange refers to the reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., water), or vice-versa. This is particularly relevant for deuterium atoms attached to heteroatoms like oxygen (-OD), nitrogen (-ND), or sulfur (-SD), as these are often labile and can readily exchange with protons in aqueous biological systems.
For this compound, if deuterons are placed on the aniline nitrogen (N-D) or the sulfonamide nitrogen (N-D), they would likely be lost rapidly in vivo through exchange with water, negating any potential KIE for reactions involving that site. Therefore, to achieve metabolic stability, deuterium atoms must be placed on carbon atoms, as C-D bonds are not susceptible to this rapid exchange.
In an analytical context, such as using mass spectrometry to study protein dynamics, hydrogen-deuterium exchange (HDX-MS) is a powerful technique. While not directly related to the KIE of drug metabolism, it relies on the same principle of isotope exchange to probe the structure and conformation of biological macromolecules. When analyzing this compound and its metabolites, it is crucial to use analytical techniques that can distinguish between stable C-D bonds and potentially labile N-D bonds to accurately characterize the metabolic profile.
Role of Sulfaethoxypyridazine D5 in Advanced Drug Metabolism and Disposition Dmd Research Methodologies
Methodological Contributions to Drug Absorption and Distribution Studies
The journey of a drug through the body, from administration to its site of action and eventual elimination, is a complex process governed by the principles of absorption and distribution. msdmanuals.com Stable isotope labeling, utilizing compounds like Sulfaethoxypyridazine-d5, has revolutionized the precision and efficiency of these pharmacokinetic studies. nih.govnih.gov
One of the primary applications of this compound in this context is its use as an internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). nih.gov Due to its near-identical physicochemical properties to the unlabeled sulfaethoxypyridazine, the deuterated version co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. researchgate.net This allows for the accurate quantification of the parent drug in complex biological matrices such as plasma, urine, and tissue homogenates.
In a typical drug absorption study, a subject is administered the non-deuterated sulfaethoxypyridazine. Biological samples are then collected at various time points and spiked with a known concentration of this compound as an internal standard prior to analysis. The ratio of the peak areas of the analyte to the internal standard in the mass spectrometer allows for precise determination of the drug's concentration over time, which is essential for calculating key pharmacokinetic parameters like the rate and extent of absorption.
| Time (hours) | Plasma Concentration of Sulfaethoxypyridazine (ng/mL) |
| 0.5 | 150 |
| 1 | 450 |
| 2 | 800 |
| 4 | 650 |
| 8 | 300 |
| 12 | 150 |
| 24 | 50 |
This table represents hypothetical data from a pharmacokinetic study where this compound would be used as an internal standard for the quantification of sulfaethoxypyridazine in plasma samples.
Furthermore, this compound can be employed in sophisticated study designs to assess bioavailability and the effects of various factors on drug absorption. For instance, in a crossover study, a cohort could receive an oral dose of unlabeled sulfaethoxypyridazine and an intravenous dose of this compound simultaneously. By comparing the plasma concentration-time profiles of both the labeled and unlabeled drug, researchers can determine the absolute bioavailability of the oral formulation with high accuracy, eliminating the inter-subject variability that can confound traditional study designs. nih.gov
Similarly, studies on drug distribution benefit from the use of deuterated standards. After administration, the concentration of the drug in various tissues can be quantified using this compound as an internal standard, providing insights into tissue penetration and accumulation, which are critical for understanding both the efficacy and potential toxicity of a drug. msdmanuals.com The stability of the deuterium (B1214612) label ensures that the tracer accurately reflects the behavior of the parent drug as it distributes throughout the body. mdpi.com
Strategies for Metabolite Identification and Profiling Using Stable Isotope Tracers
Identifying the metabolic fate of a drug candidate is a cornerstone of drug development, as metabolites can have their own pharmacological activity or toxicity. nih.govsciex.com The use of stable isotope tracers like this compound provides a powerful strategy for comprehensive metabolite identification and profiling. tandfonline.comnih.gov
A common technique involves administering a mixture of labeled (this compound) and unlabeled sulfaethoxypyridazine, often in a 1:1 ratio, to an in vitro system (such as human liver microsomes) or in vivo. scispace.com When the resulting samples are analyzed by mass spectrometry, metabolites derived from the drug will appear as characteristic doublet peaks separated by a mass-to-charge ratio (m/z) difference corresponding to the number of deuterium atoms. This "isotope signature" makes it significantly easier to distinguish drug-related metabolites from endogenous molecules in a complex biological sample. nih.gov
For example, if sulfaethoxypyridazine undergoes hydroxylation, the resulting metabolite will appear as two peaks in the mass spectrum: one for the unlabeled metabolite and another, 5 mass units higher, for the deuterated metabolite. This clear signature allows for the rapid identification of all metabolites, even those present at very low concentrations.
| Metabolite | Unlabeled m/z | Labeled m/z | Biotransformation |
| Parent Drug | 311.08 | 316.11 | - |
| M1 | 327.08 | 332.11 | Hydroxylation (+16 Da) |
| M2 | 389.05 | 394.08 | Glucuronidation (+78 Da) |
| M3 | 249.04 | 254.07 | N-dealkylation (-62 Da) |
This table provides a hypothetical example of the mass-to-charge ratios (m/z) that would be observed for sulfaethoxypyridazine and its metabolites in a study using a 1:1 mixture of the unlabeled drug and this compound.
This approach is invaluable for creating a comprehensive metabolic profile of a drug. It helps in identifying all major and minor metabolites across different species, which is a regulatory requirement to ensure that the animal models used for toxicology studies are relevant to human metabolism. sciex.com The use of high-resolution mass spectrometry further enhances this process, allowing for the determination of the elemental composition of the metabolites and greater confidence in their structural elucidation. rsc.org
Elucidation of Metabolic Pathways and Enzyme Activities through Isotope Tracing
Beyond identifying what metabolites are formed, it is crucial to understand how they are formed. Isotope tracing with compounds like this compound is instrumental in elucidating metabolic pathways and identifying the specific enzymes responsible for a drug's metabolism. mdpi.comnih.gov
By strategically placing the deuterium labels on specific positions of the sulfaethoxypyridazine molecule, researchers can probe the mechanisms of metabolic reactions. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and this can lead to a "kinetic isotope effect" where the rate of a reaction that involves the cleavage of a C-D bond is slower than the corresponding C-H bond cleavage. nih.govosti.gov
If deuteration at a particular site on the sulfaethoxypyridazine molecule leads to a significant decrease in the formation of a specific metabolite, it provides strong evidence that the cleavage of the C-H bond at that position is a rate-limiting step in that metabolic pathway. This information can help pinpoint the site of metabolism on the drug molecule.
Furthermore, by observing which metabolites are formed and their relative abundances, researchers can map out the complete metabolic pathways. For example, the identification of a hydroxylated metabolite followed by a glucuronidated version of that hydroxylated metabolite helps to establish a sequential metabolic pathway.
Stable isotope tracing can also be used to determine the activity of specific drug-metabolizing enzymes. mdpi.com For instance, by incubating this compound with specific recombinant human cytochrome P450 (CYP) enzymes, researchers can identify which CYP isozymes are responsible for its metabolism. This is critical for predicting potential drug-drug interactions.
| Enzyme | Metabolite Formed | Relative Activity (%) |
| CYP2C9 | Hydroxylated Sulfaethoxypyridazine | 85 |
| CYP3A4 | N-dealkylated Sulfaethoxypyridazine | 10 |
| CYP1A2 | - | <5 |
| UGT1A1 | Sulfaethoxypyridazine Glucuronide | 90 |
This table illustrates hypothetical results from an in vitro study using recombinant enzymes to determine which enzymes are primarily responsible for the metabolism of sulfaethoxypyridazine, with quantification enabled by this compound.
Methodological Frameworks for Investigating Drug-Drug Interactions
Drug-drug interactions (DDIs) are a major concern in clinical practice, as they can lead to adverse drug reactions or therapeutic failure. europa.euich.org Stable isotope-labeled compounds like this compound are central to modern methodological frameworks for investigating DDIs. researchgate.net
One of the most powerful techniques is the "cocktail" approach, where a patient receives a single oral dose of a mixture of probe substrates, each of which is a specific substrate for a particular drug-metabolizing enzyme. By using a deuterated version of one or more of the probe drugs, researchers can simultaneously assess the activity of multiple enzymes.
In the context of DDIs, a study might be designed to investigate the effect of a new drug on the metabolism of sulfaethoxypyridazine. A subject would receive a dose of sulfaethoxypyridazine, and its clearance would be measured. Then, after a washout period, the subject would receive the new drug for a period of time, followed by another dose of sulfaethoxypyridazine. By comparing the clearance of sulfaethoxypyridazine before and during treatment with the new drug, researchers can determine if the new drug inhibits or induces the metabolism of sulfaethoxypyridazine. The use of this compound as an internal standard is crucial for the accurate quantification required in these studies. nih.gov
A more sophisticated approach involves administering the unlabeled drug (the "victim" drug, e.g., sulfaethoxypyridazine) before and during the administration of the "perpetrator" drug. In the second phase, a deuterated version of the victim drug (this compound) is administered. This allows for a direct comparison of the metabolism of the drug in the same individual under both conditions, reducing variability and increasing the statistical power of the study.
| Parameter | Sulfaethoxypyridazine Alone | Sulfaethoxypyridazine + Inhibitor | % Change |
| AUC (ng*h/mL) | 4500 | 9000 | +100% |
| Cmax (ng/mL) | 800 | 1200 | +50% |
| Clearance (L/h) | 10 | 5 | -50% |
| Half-life (h) | 12 | 24 | +100% |
This table presents hypothetical data from a drug-drug interaction study, demonstrating how the co-administration of an inhibitor can alter the pharmacokinetic parameters of sulfaethoxypyridazine. This compound would be essential for the accurate measurement of these parameters.
These stable isotope-based methodologies provide precise information on the mechanisms of DDIs, such as whether an interaction is due to the inhibition or induction of a specific metabolic enzyme. researchgate.net This information is vital for providing clinical recommendations on dose adjustments or the avoidance of co-administration of certain drugs.
Future Directions and Emerging Research Avenues for Deuterated Compounds
Integration of Deuterated Analogues in Advanced Analytical Platforms
The use of deuterated compounds as internal standards in mass spectrometry (MS) is a well-established practice that significantly enhances analytical accuracy and precision. scispace.com Sulfaethoxypyridazine-d5 is employed for this very purpose, allowing for the precise quantification of its non-deuterated counterpart in complex matrices. The future, however, points toward a more profound integration of deuterated analogs into a wider array of advanced analytical platforms.
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique that provides insights into protein structure and dynamics by monitoring the exchange of backbone amide protons with deuterium (B1214612). nih.govacs.org This method is becoming increasingly crucial in drug discovery for mapping protein-ligand interaction sites and assessing conformational changes. nih.gov The development of sophisticated computational tools is further automating and refining the analysis of the vast datasets generated by HDX-MS, increasing its throughput and applicability. whiterose.ac.uk
Moreover, molecular rotational resonance (MRR) spectroscopy is emerging as a highly sensitive technique for the unambiguous identification and quantification of different isotopologues (molecules that differ only in their isotopic composition) in a mixture. acs.org This level of detail is critical for optimizing the synthesis of deuterated compounds and ensuring the quality of deuterated active pharmaceutical ingredients (APIs). acs.org
Table 1: Advanced Analytical Platforms and the Role of Deuterated Compounds
| Analytical Platform | Application of Deuterated Compounds | Emerging Trends |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Internal standards for accurate quantification. scispace.com | Use in metabolomics to trace metabolic pathways. simsonpharma.com |
| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Probing protein conformation and dynamics. nih.gov | Increased automation and higher throughput for drug discovery. acs.orgwhiterose.ac.uk |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Solvents and standards for enhancing spectral resolution. simsonpharma.com | AI-integrated NMR for complex structural elucidation. globalgrowthinsights.com |
| Molecular Rotational Resonance (MRR) Spectroscopy | Precise measurement of isotopic purity and composition. acs.org | Optimization of synthetic routes for deuterated APIs. acs.org |
Potential for Novel Mechanistic Insights in Biological Systems
The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). researchgate.net This effect is particularly significant when the cleavage of a carbon-hydrogen bond is the rate-limiting step in a reaction. researchgate.net By strategically placing deuterium at sites of metabolic activity in a drug molecule, researchers can slow down its breakdown by metabolic enzymes like cytochrome P450. researchgate.net
This principle is not only used to develop more stable drugs but also offers a powerful tool for elucidating the mechanisms of drug metabolism and toxicity. researchgate.netresearchgate.net By comparing the metabolic fate of a deuterated compound like this compound to its non-deuterated parent, scientists can identify the specific metabolic pathways involved and pinpoint "soft spots" in the molecule that are susceptible to enzymatic attack. nih.gov
Furthermore, stable isotope labeling can be used to trace the intricate pathways of molecules within biological systems, providing a dynamic view of metabolic networks. scispace.comnih.gov This has profound implications for understanding disease states and discovering new therapeutic targets.
Advancements in High-Throughput Deuteration Technologies for Research
The growing demand for deuterated compounds in research and drug development has spurred innovation in synthesis technologies. simsonpharma.commarketresearchcommunity.com The goal is to develop more efficient, cost-effective, and selective methods for introducing deuterium into molecules. simsonpharma.com
Historically, the synthesis of deuterated compounds has been complex and time-consuming. chemicalsknowledgehub.com However, recent advancements are changing this landscape. High-throughput technologies, including automation and robotics, are accelerating the process of creating and screening libraries of deuterated molecules. technologynetworks.com
New catalytic methods are also emerging that allow for late-stage deuteration, where deuterium is introduced at the final steps of a synthesis. musechem.com This is particularly valuable as it allows for the modification of complex molecules without the need to redesign the entire synthetic route. arizona.edu Organophotocatalytic methods, for example, enable the selective deuteration of specific C-H bonds under mild conditions using readily available D₂O (heavy water). arizona.edu
Table 2: Modern Deuteration Technologies
| Technology | Description | Advantages |
|---|---|---|
| High-Throughput Synthesis | Automated platforms for parallel synthesis and screening of deuterated compounds. technologynetworks.com | Increased speed and efficiency in discovering compounds with desirable properties. |
| Late-Stage Functionalization | Introduction of deuterium into a complex molecule at a late stage of its synthesis. musechem.com | Reduces the need for lengthy re-synthesis; applicable to a wide range of molecules. |
| Organophotocatalysis | Use of light and an organic catalyst to selectively introduce deuterium. arizona.edu | High regioselectivity, mild reaction conditions, and use of inexpensive deuterium sources like D₂O. arizona.edu |
| Biocatalysis | Use of enzymes to perform selective deuteration reactions. chemicalsknowledgehub.com | High specificity and can be used for complex biomolecules. |
Challenges and Opportunities in the Broader Application of Stable Isotope Labeling in Pharmaceutical Science
Despite the immense potential, the broader application of stable isotope labeling in pharmaceutical science faces several challenges. The synthesis of isotopically labeled compounds, especially for complex molecules, can be costly and technically demanding. chemicalsknowledgehub.commusechem.com The availability of deuterated starting materials is limited, and ensuring high isotopic purity requires sophisticated analytical techniques. acs.orgchemicalsknowledgehub.com From a regulatory perspective, deuterated drugs must demonstrate clear advantages in terms of efficacy, safety, or patient convenience over their non-deuterated counterparts to gain approval. musechem.com
However, the opportunities are significant and continue to expand. The success of approved deuterated drugs, such as deutetrabenazine, has validated the "deuterium switch" approach, where an existing drug is deuterated to improve its properties. nih.gov This has paved the way for a robust pipeline of deuterated drug candidates. marketresearchcommunity.com
Beyond improving pharmacokinetics, deuterium modification can be used to reduce the formation of toxic metabolites, thereby enhancing the safety profile of a drug. researchgate.net The field is also moving beyond the "deuterium switch" to the de novo design of deuterated drugs, where deuterium is incorporated early in the drug discovery process to optimize a molecule's properties from the outset. nih.gov As manufacturing technologies become more efficient and the understanding of the biological effects of deuteration deepens, the use of stable isotope-labeled compounds like this compound and its more complex successors is set to become an integral part of modern drug discovery and development. nih.govmarketresearchcommunity.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Sulfaethoxypyridazine |
| Deutetrabenazine |
| Deucravacitinib |
| Donafenib |
| Sorafenib |
| Remdesivir |
| d2-tyramine |
| d3-morphine |
| Thalidomide |
| DRX-164 |
| PXL065 |
| Y180 |
| Nifedipine |
| Nicardipine |
Q & A
Basic Research Questions
Q. What are the standard analytical protocols for confirming the isotopic purity of Sulfaethoxypyridazine-d5?
- Isotopic purity is critical for deuterated compounds. Use high-resolution mass spectrometry (HRMS) to confirm the mass-to-charge ratio () and verify the incorporation of five deuterium atoms. Nuclear magnetic resonance (NMR) spectroscopy, particularly H NMR, can identify residual protiated impurities by comparing peak integrals in regions where deuterium substitution eliminates signals. Ensure calibration with certified reference materials and report purity thresholds (e.g., ≥98% isotopic enrichment) .
Q. How should this compound be stored to maintain stability in laboratory settings?
- Store in amber vials at –20°C under inert gas (e.g., argon) to prevent photodegradation and oxidation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC-UV analysis to monitor degradation products. Document storage conditions and stability data in supplementary materials to ensure reproducibility .
Q. What validated methods are recommended for quantifying this compound in biological matrices?
- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard (e.g., Sulfaethoxypyridazine-C). Validate methods per ICH Q2(R1) guidelines, including linearity (1–1000 ng/mL), precision (CV ≤15%), and recovery rates (≥80%). Include matrix effect evaluations (e.g., ion suppression/enhancement) using post-column infusion .
Advanced Research Questions
Q. How can researchers design experiments to assess batch-to-batch variability in this compound synthesis?
- Implement a factorial design to test critical parameters (e.g., reaction temperature, deuterium source purity). Use ANOVA to compare isotopic purity and yield across batches. Include control charts for key intermediates and apply root-cause analysis (e.g., Ishikawa diagrams) to trace variability to specific synthesis steps. Publish raw data and statistical scripts in open-access repositories .
Q. What strategies resolve discrepancies in pharmacokinetic data when using this compound as an internal standard?
- Discrepancies may arise from matrix effects or incomplete deuterium exchange. Cross-validate results with orthogonal methods (e.g., microsampling vs. traditional plasma sampling). Perform robustness testing by varying LC gradients or MS ionization sources. Use systematic review frameworks (e.g., PRISMA) to aggregate and compare findings across studies, highlighting methodological heterogeneities .
Q. How should meta-analyses address heterogeneity in studies utilizing this compound for metabolic profiling?
- Apply the PICO framework (Population: cell lines/animal models; Intervention: dosing regimens; Comparison: non-deuterated analogs; Outcomes: metabolite ratios) to define inclusion criteria. Use random-effects models to account for inter-study variability and assess bias via funnel plots. Report statistics to quantify heterogeneity and perform subgroup analyses (e.g., by species or detection limits) .
Q. What experimental controls are essential when evaluating this compound’s stability under extreme pH conditions?
- Include protiated Sulfaethoxypyridazine as a positive control and deuterium-free solvents as negative controls. Monitor pH-dependent deuteration loss via time-resolved NMR and correlate degradation kinetics with Arrhenius modeling. Publish raw spectral data and kinetic parameters in machine-readable formats (e.g., .csv files) to facilitate replication .
Methodological Guidelines
- Data Reporting : Follow PRISMA for systematic reviews and Cochrane Handbook for intervention studies. Include raw spectra, chromatograms, and statistical code in supplementary materials .
- Reproducibility : Document synthesis protocols, instrument settings, and software versions (e.g., MassLynx v4.2). Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .
- Ethical Compliance : For in vivo studies, align with ARRIVE guidelines for animal research and declare ethics approvals in the methods section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
